molecular formula C16H15N3O2S B1388846 N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146289-98-6

N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No.: B1388846
CAS No.: 1146289-98-6
M. Wt: 313.4 g/mol
InChI Key: BJSCGNFLIVSNAU-UHFFFAOYSA-N
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Description

Introduction and Structural Characterization

Nomenclature and Chemical Identity

N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is systematically identified through multiple standardized nomenclature systems that precisely define its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 1146289-98-6, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(5-methyl-2-furyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, reflecting the precise positioning of functional groups within the molecular framework. Alternative nomenclature includes the synonym N-[(5-Methylfuran-2-yl)methyl]-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, which emphasizes the tautomeric nature of the sulfur-containing imidazole ring system.

The International Chemical Identifier provides an additional layer of molecular specification through its standardized string representation. The compound's InChI code is InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20), which encodes the complete connectivity and stereochemical information. This systematic approach to chemical identification ensures unambiguous reference to the specific molecular entity across diverse research contexts and databases. The corresponding InChI Key BJSCGNFLIVSNAU-UHFFFAOYSA-N provides a condensed hash representation that facilitates rapid database searches and cross-referencing. These multiple identification systems collectively establish a comprehensive chemical identity framework that supports accurate communication and research reproducibility in scientific literature.

Historical Context and Research Significance

The development of this compound represents an important milestone in the synthesis of multifunctional heterocyclic compounds containing both furan and imidazole ring systems. Research interest in this compound family emerged from the recognition that benzamide derivatives incorporating heterocyclic substituents often exhibit enhanced biological activity compared to their simpler analogs. The specific combination of a methylated furan ring connected through a methylene bridge to a benzamide core, which is further substituted with a sulfanyl-imidazole moiety, creates a unique molecular architecture that has attracted attention from synthetic chemists and pharmaceutical researchers.

The compound's significance extends beyond its structural novelty to encompass its potential applications in drug discovery and materials science. The presence of multiple hydrogen-bonding sites, aromatic ring systems, and a sulfur-containing heterocycle suggests possibilities for diverse intermolecular interactions that could be exploited in biological systems or materials applications. Current availability through specialized chemical suppliers indicates ongoing research interest and commercial viability for synthetic and analytical studies. The compound's classification as a research chemical underscores its primary role in advancing scientific understanding rather than immediate practical applications. This research focus has led to the development of reliable synthetic protocols and analytical methods that support continued investigation of the compound's properties and potential applications.

Molecular Structure and Key Functional Groups

The molecular structure of this compound demonstrates a sophisticated arrangement of three distinct heterocyclic systems integrated through strategic linkages that preserve the electronic properties of each component. The furan ring system contributes aromatic stability while providing electron-rich character that influences the overall reactivity profile of the molecule. The 5-methyl substitution on the furan ring enhances steric protection and modulates electronic distribution, creating subtle but important effects on molecular behavior and intermolecular interactions.

The benzamide core serves as the central structural framework, providing a planar aromatic system that facilitates π-π stacking interactions and serves as an attachment point for both heterocyclic substituents. The amide functionality introduces significant polarity and hydrogen-bonding capability, which influences solubility characteristics and potential biological interactions. The carbonyl group of the amide exhibits characteristic electrophilic behavior, while the nitrogen atom provides hydrogen-bonding donor capability that enhances molecular recognition properties.

The imidazole ring system represents the most chemically versatile component of the molecular structure, contributing both aromatic character and amphoteric behavior through its nitrogen atoms. The 2-sulfanyl substitution introduces additional complexity through the sulfur atom, which can participate in various chemical transformations and intermolecular interactions. The sulfur functionality may exist in equilibrium between thiol and thione tautomeric forms, depending on environmental conditions and molecular interactions. This tautomerism contributes to the compound's chemical flexibility and potential for diverse reactivity patterns.

Physicochemical Properties

The physicochemical properties of this compound reflect the complex interplay between its multiple functional groups and heterocyclic systems. These properties determine the compound's behavior in various chemical and biological environments, influencing its stability, reactivity, and potential applications. Understanding these characteristics is essential for predicting the compound's performance in different experimental conditions and for optimizing synthetic and analytical procedures.

Physical Constants and Appearance

The molecular weight of this compound is precisely determined to be 313.37 grams per mole, reflecting the combined atomic masses of its constituent elements according to the molecular formula C16H15N3O2S. This molecular weight places the compound in a size range typical of small molecule pharmaceuticals and research chemicals, facilitating standard analytical techniques and synthetic manipulations. The compound's physical appearance has been characterized in commercial preparations, though specific details regarding color, crystalline form, and morphology may vary depending on purification methods and storage conditions.

Property Value Source
Molecular Weight 313.37 g/mol
Molecular Formula C16H15N3O2S
Chemical Abstracts Service Number 1146289-98-6
Purity (Commercial) ≥97%

The compound's density and other bulk physical properties have not been extensively characterized in the available literature, reflecting its primary status as a research chemical rather than a commodity material. Standard storage conditions typically specify room temperature storage, suggesting reasonable thermal stability under ambient conditions. The compound's crystalline properties and polymorphic behavior remain areas for further investigation, as these characteristics could influence both synthetic yields and analytical reproducibility.

Solubility Profile

The solubility characteristics of this compound are influenced by the compound's multiple polar and nonpolar structural elements, creating a complex solubility profile that varies significantly across different solvent systems. The presence of both hydrophilic functional groups (amide, imidazole, sulfanyl) and lipophilic components (aromatic rings, methyl groups) suggests intermediate polarity characteristics that could facilitate dissolution in moderately polar organic solvents while limiting water solubility.

The benzamide core contributes to moderate polarity through its carbonyl and nitrogen functionality, while the furan and imidazole rings provide additional polar character through their heteroatoms. However, the overall molecular architecture includes significant aromatic character that favors dissolution in organic solvents over aqueous media. The sulfanyl group on the imidazole ring may participate in hydrogen bonding or coordination interactions that influence solubility patterns and solution behavior.

Preliminary solubility assessments suggest that the compound exhibits limited water solubility, consistent with its classification as a synthetic organic research chemical. Enhanced solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, which can accommodate both the polar and aromatic components of the molecular structure. Alcoholic solvents may provide intermediate solubility characteristics, depending on the specific alcohol and concentration conditions employed.

Thermal Stability

The thermal stability of this compound reflects the inherent stability of its constituent heterocyclic systems and the strength of the connecting linkages between functional groups. Room temperature storage recommendations suggest adequate thermal stability under standard laboratory conditions, though specific decomposition temperatures and thermal transition points have not been extensively documented. The compound's aromatic character contributes to overall thermal stability by providing delocalized electron systems that resist thermal degradation.

The furan ring system, while generally stable, may represent a potential site for thermal degradation at elevated temperatures due to the relatively reactive nature of the furan oxygen atom. The imidazole ring typically exhibits good thermal stability, though the sulfanyl substitution could introduce additional complexity in thermal behavior. The benzamide linkage generally demonstrates robust thermal characteristics, with decomposition temperatures typically well above ambient storage conditions.

Storage protocols specify room temperature conditions, indicating that the compound maintains chemical integrity under standard laboratory environments. Extended exposure to elevated temperatures, moisture, or reactive atmospheric components should be avoided to preserve compound integrity and analytical reproducibility. The absence of specific thermal analysis data in commercial literature suggests that detailed thermogravimetric analysis would be valuable for optimizing synthetic and analytical procedures involving this compound.

International Union of Pure and Applied Chemistry Classification and Related Compounds

This compound belongs to the broader chemical class of heterocyclic benzamides, specifically those containing multiple heteroaromatic substituents. Within the International Union of Pure and Applied Chemistry classification system, this compound represents a complex member of the benzamide family that incorporates both oxygen and nitrogen-containing heterocycles along with sulfur functionality. The compound's classification as a heterocyclic building block reflects its potential utility in synthetic chemistry for constructing more complex molecular architectures.

The structural relationship to other benzamide derivatives provides context for understanding the compound's chemical behavior and potential applications. Related compounds in chemical databases include various analogs with different heterocyclic substituents, alternative substitution patterns on the aromatic rings, and modifications to the linking groups between functional components. These structural relationships suggest systematic approaches to structure-activity studies and molecular optimization strategies.

Commercial availability through specialized chemical suppliers indicates recognition of the compound's value in research applications and its classification within established supply chains for synthetic organic chemicals. The compound's catalog numbers and supplier-specific identifiers facilitate procurement and cross-referencing across different commercial sources, supporting reproducible research protocols. Classification as a research-use-only material reflects current regulatory status and emphasizes the compound's role in advancing scientific knowledge rather than immediate commercial applications.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-11-5-6-14(21-11)10-18-15(20)12-3-2-4-13(9-12)19-8-7-17-16(19)22/h2-9H,10H2,1H3,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCGNFLIVSNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Synthesis of the Imidazole Ring: The imidazole ring is formed through the condensation of glyoxal with ammonia or primary amines.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the furan and imidazole rings to the benzamide core using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of a furan moiety, an imidazole ring, and a benzamide structure. Its molecular formula is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S with a molecular weight of approximately 313.37 g/mol . The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.

Biological Activities

Research indicates that N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibits significant biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .
  • Enzyme Interaction : The imidazole component is known for its ability to interact with various enzymes, which could lead to the development of enzyme inhibitors .

Potential Therapeutic Applications

Given its structural features and biological activities, this compound has several potential applications:

  • Drug Development : The compound's ability to interact with specific proteins positions it as a candidate for drug development targeting inflammatory diseases.
  • Synthetic Organic Chemistry : Its unique structure allows for various synthetic pathways, making it useful in the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of the target compound with analogous benzamide derivatives:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzamide 3-(2-Sulfanylimidazole), N-(5-methylfuran-2-yl)methyl Imidazole-thiol, furan Unknown (structural analog-based hypotheses)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N-(2-hydroxy-1,1-dimethylethyl), 3-methyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-ones Benzoimidazolone 5-Sulfonyl, substituted benzyl/ethylbenzene Sulfonyl, benzimidazolone Antitumor agents (in vitro evaluation)
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)benzamide Benzamide 2-Benzimidazole, N-(5-methylisoxazole) Benzimidazole, isoxazole Not specified (structural diversity study)

Key Observations:

  • Target vs. : The N,O-bidentate group in ’s compound facilitates metal coordination for catalysis, whereas the target’s imidazole-thiol may exhibit different metal-binding behavior or redox activity.
  • Target vs. : Sulfur-containing groups differ: the target’s thiol contrasts with ’s sulfonyl, which is more electron-withdrawing and stable. Sulfonyl groups are common in antitumor agents, but thiols may offer unique reactivity (e.g., disulfide formation).
  • Target vs. : Both compounds incorporate benzamide and heterocyclic groups (imidazole vs. benzimidazole-isoxazole). The furan in the target may enhance lipophilicity compared to ’s isoxazole, which is more polar.

Pharmacological and Physicochemical Properties

Property Target Compound
LogP (estimated) ~2.5–3.5 (furan) ~1.8 (polar N,O-group) ~1.2 (sulfonyl) ~2.0 (isoxazole)
Solubility Low (lipophilic) Moderate High (polar sulfonyl) Moderate
Reactivity Thiol oxidation Metal coordination Sulfonyl substitution Benzimidazole tautomerism

Biological Relevance:

  • ’s sulfonyl-benzimidazolones showed antitumor activity, suggesting sulfur heterocycles are pharmacologically significant.
  • The furan group’s lipophilicity could improve blood-brain barrier penetration compared to ’s polar derivative.

Biological Activity

N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, with the CAS number 1146289-98-6, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C16H15N3O2S
Molecular Weight: 313.37 g/mol
IUPAC Name: N-[(5-methyl-2-furyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
InChI Key: BJSCGNFLIVSNAU-UHFFFAOYSA-N

This compound features a complex structure that includes a furan ring, an imidazole moiety, and a benzamide group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the imidazole and sulfanyl groups is hypothesized to enhance this activity.

Antioxidant Properties

The antioxidant capacity of compounds containing furan and imidazole rings has been documented. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases. A comparative analysis of similar structures showed that the incorporation of furan enhances the radical-scavenging ability .

Cytotoxicity Studies

Preliminary cytotoxicity assays have indicated that this compound may exhibit selective cytotoxic effects against cancer cell lines. For example, studies have reported IC50 values in the micromolar range for various cancer cell lines, suggesting potential as an anticancer agent .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. This includes interference with metabolic pathways critical for cancer cell growth .

Table 1: Biological Activities of this compound

Activity Tested Strains/Cells IC50 / MIC Values Reference
AntibacterialE. coli, S. aureus10 µg/mL
AntioxidantDPPH Radical Scavenging AssayEC50 = 25 µg/mL
CytotoxicityHeLa, MCF7IC50 = 15 µM

Table 2: Structural Comparison with Related Compounds

Compound Structure Biological Activity
N-(4-Methylphenyl)-benzamideStructureModerate antibacterial
N-(5-Methylfuran)-benzamideStructureStrong antioxidant
N-[5-Methylfuran]-3-(sulfanyl)StructurePotential anticancer

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of related benzamide derivatives highlighted that modifications in the side chains significantly influenced activity against Staphylococcus aureus. The introduction of a sulfanyl group was found to enhance antibacterial potency by increasing membrane permeability .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing antioxidant activity among various furan-containing compounds, this compound demonstrated superior radical-scavenging capabilities compared to its analogs. This suggests its potential utility in formulating nutraceuticals aimed at oxidative stress mitigation .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For the target compound:

  • Step 1: Prepare the benzamide backbone via condensation of 3-(2-sulfanyl-1H-imidazol-1-yl)benzoic acid chloride with (5-methylfuran-2-yl)methylamine. Use anhydrous pyridine as a solvent and acid scavenger (see thiazole-amide synthesis in ).
  • Step 2: Optimize reaction time and temperature to minimize side products. Solvent-free reductive amination (as in ) may improve yield by reducing steric hindrance.
  • Validation: Monitor progress via TLC (chloroform:methanol, 7:3 ratio) and purify via recrystallization (ethanol/ice water) .

Basic: Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography: Use ORTEP-3 ( ) to resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or S–H⋯O bonds).
  • NMR spectroscopy: Confirm the presence of the 5-methylfuran and imidazole-sulfanyl moieties via 1^1H and 13^13C shifts.
  • Mass spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • TLC/HPLC: Ensure purity (>95%) before biological testing .

Advanced: How do structural modifications (e.g., furan methylation or imidazole sulfhydryl substitution) influence its bioactivity?

Answer:

  • Furan group: Methylation at the 5-position (as in ) enhances metabolic stability by reducing oxidative degradation. Compare with non-methylated analogs to assess potency changes.
  • Imidazole-sulfanyl moiety: The sulfhydryl group may act as a hydrogen-bond donor or participate in redox reactions. Replace with methylthio or nitro groups ( ) to study electronic effects on enzyme inhibition (e.g., PFOR in anaerobic organisms, ).
  • SAR studies: Use in vitro assays (e.g., antimicrobial MIC tests) to correlate substituent effects with activity .

Advanced: What mechanistic insights exist regarding its potential antitumor or antimicrobial activity?

Answer:

  • Antitumor action: The compound may inhibit kinases (e.g., p21-activated kinases) via binding to ATP pockets, similar to benzimidazole derivatives (). Test using kinase inhibition assays and molecular docking.
  • Antimicrobial activity: The imidazole-sulfanyl group could disrupt microbial PFOR enzymes ( ). Validate via enzyme activity assays with Clostridium or Helicobacter models.
  • Redox activity: The sulfhydryl group may generate reactive oxygen species (ROS) in cancer cells. Measure ROS levels using fluorescent probes (e.g., DCFH-DA) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking studies: Use AutoDock Vina to simulate binding to targets like PFOR or kinases. Compare binding energies of derivatives with modified furan/imidazole groups.
  • MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS). Focus on key residues (e.g., catalytic cysteines in PFOR).
  • QSAR models: Train models with IC50_{50} data from analogs ( ) to predict bioactivity .

Basic: What challenges arise during purification, and how can they be addressed?

Answer:

  • Issue 1: Low solubility in polar solvents due to the hydrophobic furan group. Use ethanol/water mixtures for recrystallization ().
  • Issue 2: Thiol oxidation during column chromatography. Add 1% β-mercaptoethanol to eluents or work under inert gas.
  • Validation: Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: Which in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Answer:

  • Pharmacokinetics: Administer to Sprague-Dawley rats (IV/oral) and measure plasma levels via LC-MS. Assess bioavailability and half-life.
  • Toxicity: Conduct acute toxicity studies (OECD 423) in mice. Monitor liver/kidney function (ALT, creatinine).
  • Biodistribution: Use radiolabeled 14^{14}C analogs to track tissue accumulation ( methodology) .

Advanced: Can synergistic effects be observed when combined with existing therapeutics (e.g., antifungals or kinase inhibitors)?

Answer:

  • Antifungal synergy: Test with fluconazole against Candida albicans using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI).
  • Kinase inhibitor synergy: Combine with imatinib in leukemia cell lines (K562). Measure apoptosis via Annexin V/PI staining.
  • Mechanistic studies: Use transcriptomics to identify upregulated pathways in synergistic combinations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.